1-Acetylpiperazine
Overview
Description
1-Acetylpiperazine is an organic compound with the molecular formula C6H12N2O. It is a derivative of piperazine, where an acetyl group is attached to one of the nitrogen atoms in the piperazine ring. This compound is known for its clear light yellow appearance and is soluble in water and methanol .
Mechanism of Action
Target of Action
1-Acetylpiperazine is a chemical compound with the molecular formula C6H12N2O It has been used in the synthesis of various derivatives that have shown inhibitory effects on certain enzymes .
Mode of Action
It is known to be a building block in the synthesis of various compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific derivative being synthesized and the target enzyme or receptor.
Biochemical Pathways
Its derivatives have been implicated in various biochemical reactions . The downstream effects would depend on the specific derivative and the biochemical pathway involved.
Pharmacokinetics
Its impact on bioavailability would depend on these properties, which are influenced by factors such as the compound’s solubility, stability, and molecular weight .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific derivative and the target enzyme or receptor. For instance, one of its derivatives has shown strong inhibitory effects on the PARP-1 enzyme .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in methanol
Cellular Effects
It has been used in the synthesis of certain derivatives, which may have potential cellular effects
Molecular Mechanism
It is known that it can be used in the synthesis of certain derivatives
Temporal Effects in Laboratory Settings
It is known that the compound is hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability over time.
Preparation Methods
1-Acetylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with acetic anhydride. The reaction typically occurs under controlled conditions, with the piperazine being dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. The acetic anhydride is then added slowly to the solution, and the reaction mixture is stirred at room temperature for several hours. The product is then purified through recrystallization from ethanol or a mixture of ethanol and ether .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
1-Acetylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperazine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, tetrahydrofuran, and ethanol, along with catalysts such as triethylamine and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetylpiperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Acetylpiperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, piperazine, lacks the acetyl group and has different chemical and biological properties.
N-Acetylpiperazine: Another derivative where the acetyl group is attached to the nitrogen atom, but with different substitution patterns.
1-Benzylpiperazine: A derivative with a benzyl group attached to the nitrogen atom, known for its stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPUENCROCRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160833 | |
Record name | 1-Acetylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13889-98-0 | |
Record name | 1-Acetylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13889-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13889-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Acetylpiperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64RRE6QT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-acetylpiperazine?
A1: this compound (C6H12N2O) has a molecular weight of 128.17 g/mol. Spectroscopic data, including infrared and Raman spectra, have been studied to understand its conformational stability. []
Q2: How does this compound interact with fullerenes?
A2: Studies have investigated the interaction of this compound with undoped, silicon-doped, and boron-doped C20 fullerenes. The most stable complex observed was the silicon-doped fullerene interacting with the carbonyl edge of this compound. This interaction released energy of 64.13 kcal/mol in water, indicating a strong binding affinity. []
Q3: Can this compound be used in the synthesis of larger molecules?
A3: Yes, this compound serves as a key building block in various chemical syntheses. For instance, it plays a crucial role in synthesizing NK1 antagonist KRP-103 (2-(4-acetylpiperadin-1-yl)-6-[3,5-bis(trifluoromethyl)phenylmethyl]-4-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,5]oxazocin-5-one), a neurokinin (NK)(1) antagonist. [] It's also a key intermediate in synthesizing albonoursin, a cyclic dehydropeptide with promising biological and pharmacological properties. []
Q4: Are there efficient methods for selectively synthesizing this compound?
A4: Yes, researchers have developed simplified protocols for the chemoselective synthesis of piperazines substituted in the 1-position by electron-withdrawing groups, including this compound. This method utilizes piperazine-1-ium cation, generated in situ using acetic acid or by chemisorption on weakly acidic cation-exchanger resin, to react with various electrophilic reagents. This approach offers a high degree of chemoselectivity and eliminates the need for complex protection/deprotection strategies. []
Q5: What are some applications of this compound derivatives?
A5: this compound derivatives have shown potential in various applications. For example, water-soluble silicon (IV) phthalocyanine and naphthalocyanines bearing this compound units have been investigated for their DNA interaction, topoisomerase I and II inhibitory effects, and cytotoxic effects. [] Additionally, a series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, synthesized using this compound as a starting material, have been characterized for their potential biological activities. []
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